molecular formula C14H19N5O6 B12395055 7-(N-Acetylaminomethyl)-7-deazaguanosine

7-(N-Acetylaminomethyl)-7-deazaguanosine

Cat. No.: B12395055
M. Wt: 353.33 g/mol
InChI Key: CTYQXNHUHPQHTJ-CXOKJZQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(N-Acetylaminomethyl)-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to guanosine, a fundamental building block of RNA, but with a unique modification that replaces the guanine base with a deazaguanine derivative. This alteration imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(N-Acetylaminomethyl)-7-deazaguanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Introduction of the Deazaguanine Moiety: The protected nucleoside is then subjected to a series of reactions to introduce the deazaguanine moiety. This often involves nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the aminomethyl group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(N-Acetylaminomethyl)-7-deazaguanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dehydrogenated derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

7-(N-Acetylaminomethyl)-7-deazaguanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.

    Biology: The compound is employed in the study of RNA modifications and their effects on gene expression and regulation.

    Medicine: Research into its potential therapeutic applications includes antiviral and anticancer studies, where its unique structure may offer advantages over traditional nucleosides.

    Industry: It is used in the development of novel biomaterials and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of 7-(N-Acetylaminomethyl)-7-deazaguanosine involves its incorporation into nucleic acids, where it can alter the structure and function of RNA. This modification can affect RNA stability, translation efficiency, and interactions with proteins. The molecular targets include various RNA-binding proteins and enzymes involved in RNA processing pathways.

Comparison with Similar Compounds

    7-Deazaguanosine: Lacks the acetylaminomethyl group but shares the deazaguanine core.

    N-Acetylguanosine: Contains an acetyl group but retains the guanine base.

    7-Methylguanosine: Features a methyl group instead of an acetylaminomethyl group.

Uniqueness: 7-(N-Acetylaminomethyl)-7-deazaguanosine is unique due to the presence of both the deazaguanine core and the acetylaminomethyl group. This combination imparts distinct chemical properties, such as increased stability and altered base-pairing characteristics, making it a valuable tool in nucleic acid research.

Properties

Molecular Formula

C14H19N5O6

Molecular Weight

353.33 g/mol

IUPAC Name

N-[[2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]methyl]acetamide

InChI

InChI=1S/C14H19N5O6/c1-5(21)16-2-6-3-19(11-8(6)12(24)18-14(15)17-11)13-10(23)9(22)7(4-20)25-13/h3,7,9-10,13,20,22-23H,2,4H2,1H3,(H,16,21)(H3,15,17,18,24)/t7-,9?,10+,13-/m1/s1

InChI Key

CTYQXNHUHPQHTJ-CXOKJZQJSA-N

Isomeric SMILES

CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.